molecular formula C31H35N3O6 B050855 (2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid CAS No. 121822-29-5

(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Numéro de catalogue: B050855
Numéro CAS: 121822-29-5
Poids moléculaire: 545.6 g/mol
Clé InChI: DMQWIWWUQXRXSS-KNDPRKAVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinnamoyl-phe-©gly-pro-pro is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cinnamoyl group attached to a peptide sequence consisting of phenylalanine, glycine, and proline residues. The specific arrangement of these amino acids imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cinnamoyl-phe-©gly-pro-pro typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cinnamoyl group is introduced at the N-terminus of the peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cinnamoyl-phe-©gly-pro-pro follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamoyl-phe-©gly-pro-pro undergoes various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or the cinnamoyl group.

    Substitution: Substitution reactions can introduce different functional groups into the peptide sequence.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cinnamoyl group can yield cinnamic acid derivatives, while reduction can produce modified peptides with altered functional groups.

Applications De Recherche Scientifique

Cinnamoyl-phe-©gly-pro-pro has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mécanisme D'action

The mechanism of action of Cinnamoyl-phe-©gly-pro-pro involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of the cinnamoyl group enhances its binding affinity and specificity, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Cinnamoyl-phe-©gly-pro-pro can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific amino acid sequences and biological activities. Cinnamoyl-phe-©gly-pro-pro is unique due to its specific arrangement of amino acids and the presence of the cinnamoyl group, which imparts distinct chemical and biological properties.

Propriétés

Numéro CAS

121822-29-5

Formule moléculaire

C31H35N3O6

Poids moléculaire

545.6 g/mol

Nom IUPAC

(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1

Clé InChI

DMQWIWWUQXRXSS-KNDPRKAVSA-N

SMILES

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

SMILES isomérique

C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O

SMILES canonique

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

Synonymes

(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline
cinnamoyl-Phe-(C)Gly-Pro-Pro

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.